1-Chloro-1-(2,6-diethylphenyl)propan-2-one
Description
1-Chloro-1-(2,6-diethylphenyl)propan-2-one is a chlorinated propan-2-one derivative featuring a 2,6-diethylphenyl substituent. The 2,6-diethylphenyl group introduces steric bulk and electron-donating inductive effects, distinguishing it from chlorinated or hydrazine-containing analogs. Crystallographic methods, including those employing SHELX software , are critical for resolving such structures, though specific studies on this compound remain unreported in the provided sources.
Properties
Molecular Formula |
C13H17ClO |
|---|---|
Molecular Weight |
224.72 g/mol |
IUPAC Name |
1-chloro-1-(2,6-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO/c1-4-10-7-6-8-11(5-2)12(10)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
AERXDLRQMWGFCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)C(C(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2,6-diethylphenyl)propan-2-one typically involves the chlorination of 1-(2,6-diethylphenyl)propan-2-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 1-Chloro-1-(2,6-diethylphenyl)propan-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2,6-diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Corresponding alcohols, amines, or thiols.
Reduction: 1-(2,6-diethylphenyl)propan-2-ol.
Oxidation: 1-(2,6-diethylphenyl)propanoic acid.
Scientific Research Applications
1-Chloro-1-(2,6-diethylphenyl)propan-2-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2,6-diethylphenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can participate in various redox reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and substituent-based differences between 1-Chloro-1-(2,6-diethylphenyl)propan-2-one and its analogs:
Key Comparative Insights:
The electron-donating nature of ethyl groups may stabilize the ketone via resonance, contrasting with electron-withdrawing chlorine atoms in dichlorophenyl analogs . 2,3-Dichlorophenyl (CAS 1266970-71-1): Chlorine atoms increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions. The lower molecular weight (265.5 g/mol vs. ~196.7 g/mol for the target) may influence solubility and volatility .
Physicochemical Properties :
- Lipophilicity : The diethylphenyl group in the target compound likely increases logP (lipophilicity) compared to dichlorophenyl or hydrazine-containing analogs, impacting bioavailability and membrane permeability.
- Thermal Stability : Steric protection from ethyl groups may enhance thermal stability relative to chlorinated derivatives, which are prone to dehalogenation under harsh conditions.
Applications and Reactivity :
- The dichlorophenyl analog (CAS 1266970-71-1) may serve as a precursor in agrochemical synthesis due to chlorine’s reactivity in cross-coupling reactions .
- The phenylhydrazine derivative’s N–N bond could facilitate coordination to metal centers, relevant in catalysis or medicinal chemistry .
- The target compound’s steric bulk may limit its utility in reactions requiring planar transition states but enhance selectivity in sterically controlled processes.
Research Findings and Trends
While direct experimental data for 1-Chloro-1-(2,6-diethylphenyl)propan-2-one are absent in the provided evidence, inferences can be drawn from substituent chemistry:
- Steric Effects : The 2,6-diethyl substitution pattern is analogous to ligands in asymmetric catalysis, where bulky groups enforce specific geometries .
Biological Activity
1-Chloro-1-(2,6-diethylphenyl)propan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C12H15ClO
- Molar Mass : 222.70 g/mol
- Density : 1.01 g/cm³
The biological activity of 1-Chloro-1-(2,6-diethylphenyl)propan-2-one is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate pathways involved in cell signaling and proliferation, particularly through:
- Inhibition of Enzymatic Activity : The presence of the chlorine atom may enhance binding affinity to specific enzymes, affecting their catalytic activity.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have shown to induce ROS production, leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds. For instance, compounds with structural similarities have been shown to inhibit cancer cell proliferation by targeting the WNT/β-catenin signaling pathway.
| Compound | EC50 (μM) | Target |
|---|---|---|
| 1-Chloro-1-(2,6-diethylphenyl)propan-2-one | TBD | DVL1 |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl) | 0.49 ± 0.11 | DVL1 |
The above table illustrates that while specific data for 1-Chloro-1-(2,6-diethylphenyl)propan-2-one is not yet available, related compounds demonstrate significant activity against cancer cell lines.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives of similar structures exhibit selective activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| N. meningitidis | 64 μg/mL |
| H. influenzae | 32 μg/mL |
These findings indicate a potential for developing new antimicrobial agents based on the structure of 1-Chloro-1-(2,6-diethylphenyl)propan-2-one.
Study on Anticancer Properties
A study conducted by Leung et al. explored the effects of structurally related compounds on cancer cell lines. The results indicated that these compounds could inhibit cell growth and induce apoptosis through ROS production and modulation of signaling pathways.
Antimicrobial Research
Another research effort focused on synthesizing derivatives from similar frameworks to assess their antimicrobial efficacy. Compounds were tested against various Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
